(R)-Nedisertib, also known as M3814 or peposertib, is a potent and selective inhibitor of DNA-dependent protein kinase, a key player in the DNA damage response pathway. This compound is currently under investigation in clinical trials for its potential therapeutic applications in various cancers, particularly those resistant to conventional therapies. The compound's mechanism of action involves the inhibition of DNA repair processes, making it a candidate for combination therapies with other anticancer agents.
Nedisertib was developed by AstraZeneca and is being studied for its efficacy in enhancing the effects of radiotherapy and chemotherapy by targeting the DNA repair mechanisms of cancer cells. The compound has shown promise in preclinical studies and is currently undergoing phase 2 clinical trials.
(R)-Nedisertib is classified as a small molecule inhibitor, specifically targeting the DNA-dependent protein kinase complex. It falls within the broader category of DNA repair inhibitors, which are being explored for their potential to sensitize tumors to other treatments.
The synthesis of (R)-Nedisertib involves several key steps, focusing on optimizing its chemical structure to enhance potency and selectivity. The synthesis typically begins with the preparation of a purine scaffold, which is then modified through various chemical reactions to incorporate functional groups that improve binding affinity to the target protein.
The molecular structure of (R)-Nedisertib features a complex arrangement that includes a purine core with various substituents that enhance its biological activity. The specific stereochemistry at certain centers is crucial for its interaction with the target enzyme.
(R)-Nedisertib undergoes several chemical reactions during its synthesis and when interacting with biological targets:
The binding affinity and selectivity of (R)-Nedisertib can be assessed using biochemical assays that measure enzyme activity in the presence of varying concentrations of the inhibitor.
The primary mechanism by which (R)-Nedisertib exerts its anticancer effects is through the inhibition of DNA-dependent protein kinase activity. This inhibition disrupts the repair of double-strand DNA breaks, leading to increased genomic instability and cell death in cancer cells.
Studies have shown that treatment with (R)-Nedisertib results in significant reductions in DNA repair activity, enhancing the efficacy of concurrent therapies such as radiotherapy or other chemotherapeutic agents. For example, it has been demonstrated to sensitize cancer cells to mitoxantrone by inhibiting drug efflux mechanisms mediated by ATP-binding cassette transporters.
(R)-Nedisertib has significant potential applications in cancer therapy:
DNA-PKcs functions as a critical sensor and effector within the NHEJ pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells. The enzyme forms the catalytic core of the DNA-PK holoenzyme, which assembles when the Ku70/Ku80 heterodimer binds to DSB ends and recruits DNA-PKcs. This activation triggers autophosphorylation (notably at Serine 2056 and Threonine 2609 clusters) and subsequent recruitment of downstream NHEJ factors, including Artemis, XRCC4, XLF, and DNA Ligase IV, facilitating end processing and ligation [2] [5] [10].
(R)-Nedisertib exerts its anticancer effects by potently and selectively inhibiting DNA-PKcs kinase activity (reported IC₅₀ < 3 nM in biochemical assays). It binds reversibly to the kinase domain, competitively blocking ATP binding and preventing the autophosphorylation necessary for NHEJ progression [1] [3] [9]. This inhibition creates a synthetic lethal interaction with exogenous DNA-damaging agents:
Table 1: Comparative Efficacy of (R)-Nedisertib in Preclinical Models of Combination Therapy
Combination Therapy | Cancer Model(s) | Key Findings | Mechanistic Biomarker |
---|---|---|---|
Ionizing Radiation | FaDu (H&N), NCI-H460 (Lung) | Complete tumor regression; No regrowth with fractionated IR (60 Gy total) + (R)-Nedisertib (25-50 mg/kg) [3] | Suppressed pS2056 DNA-PKcs in tumors |
Doxorubicin/Mitoxantrone | NCI-H460/MX20, A549/MX10 (Lung, ABCG2+) | Reversed MDR; Enhanced cytotoxicity (72h) [1] [4] | Increased intracellular chemo accumulation |
¹⁷⁷Lu-DOTA-octreotate | SSTR2+ NET Xenografts | Significantly improved tumor control & survival vs LuTate alone [6] | CRISPR screen NHEJ pathway dependency |
Table 2: DNA-PK Inhibitors in Development (Selective vs. Dual)
Inhibitor | Primary Target(s) (IC₅₀) | Key Differentiator from (R)-Nedisertib | Clinical Stage (Selected Trials) |
---|---|---|---|
(R)-Nedisertib | DNA-PKcs (<3 nM) [1] [9] | High selectivity; ABCG2 modulation | Phase II (NCT03770689, NCT02516813) |
AZD7648 | DNA-PKcs (0.6 nM) [5] | Potency; Improved pharmacokinetics | Phase I/II (NCT03907969) |
CC-115 | DNA-PKcs (13 nM), mTOR (21 nM) [5] [8] | Dual kinase inhibition | Phase I/II (NCT01353625) |
VX-984 | DNA-PKcs | BBB penetration; Deuterated analog | Phase I (NCT02644278) |
KU-57788 (NU7441) | DNA-PKcs (14 nM) [5] [8] | Early selective prototype; Metabolic instability | Preclinical |
Nedisertib exists as a racemic mixture (rac-Nedisertib, CAS: 1637542-34-7) and two enantiomers: (R)-Nedisertib (CAS: 1637542-32-5) and (S)-Nedisertib (CAS: 1637542-33-6). Enantiomeric purity is critical because the R-enantiomer demonstrates significantly superior inhibitory potency and cellular efficacy compared to its S-counterpart and the racemate [3]. This selectivity arises from the precise three-dimensional interaction between the inhibitor and the ATP-binding pocket of DNA-PKcs:
Table 3: Impact of Enantiomeric Form on Nedisertib Activity
Parameter | (R)-Nedisertib | (S)-Nedisertib | Racemic Nedisertib | Source/Context |
---|---|---|---|---|
DNA-PKcs Biochemical IC₅₀ | < 3 nM | Significantly higher (>10-100 fold) | ~5-10 nM (Reflective of mixture) | Biochemical kinase assays [3] |
Cellular pS2056 Suppression | Potent (EC₅₀ ~ low nM) | Weak (Requires µM concentrations) | Intermediate | Cell-based ELISA/Western post-IR [3] |
γH2AX Foci Persistence (Post-IR) | High, prolonged | Low, transient | Moderate | Immunofluorescence microscopy [3] |
Radiosensitization Efficacy | High (Complete regression in models) | Low to negligible | Moderate | Xenograft tumor growth studies [3] |
ABCG2 Modulation | Demonstrated (0.3-1 µM) [4] | Not explicitly reported (Likely similar*) | Demonstrated [1] | *Based on racemate data [1] [4] |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1